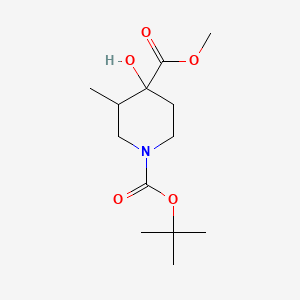
1-(tert-Butyl) 4-methyl 4-hydroxy-3-methylpiperidine-1,4-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(tert-Butyl) 4-methyl 4-hydroxy-3-methylpiperidine-1,4-dicarboxylate is a chemical compound with the molecular formula C13H23NO5 and a molecular weight of 273.33 g/mol . This compound is characterized by its piperidine ring, which is substituted with tert-butyl, methyl, and hydroxy groups, as well as two carboxylate groups. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 1-(tert-Butyl) 4-methyl 4-hydroxy-3-methylpiperidine-1,4-dicarboxylate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as tert-butyl 4-hydroxy-3-methylpiperidine-1-carboxylate.
Reaction Conditions: The reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pressure settings to facilitate the formation of the desired product.
Industrial Production: Industrial production methods may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity of the compound.
Chemical Reactions Analysis
1-(tert-Butyl) 4-methyl 4-hydroxy-3-methylpiperidine-1,4-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes under specific conditions.
Reduction: The compound can undergo reduction reactions to form alcohols or amines.
Substitution: The piperidine ring can undergo substitution reactions with various electrophiles or nucleophiles to form different derivatives.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various acids and bases.
Scientific Research Applications
1-(tert-Butyl) 4-methyl 4-hydroxy-3-methylpiperidine-1,4-dicarboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(tert-Butyl) 4-methyl 4-hydroxy-3-methylpiperidine-1,4-dicarboxylate involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
1-(tert-Butyl) 4-methyl 4-hydroxy-3-methylpiperidine-1,4-dicarboxylate can be compared with other similar compounds to highlight its uniqueness:
Properties
Molecular Formula |
C13H23NO5 |
|---|---|
Molecular Weight |
273.33 g/mol |
IUPAC Name |
1-O-tert-butyl 4-O-methyl 4-hydroxy-3-methylpiperidine-1,4-dicarboxylate |
InChI |
InChI=1S/C13H23NO5/c1-9-8-14(11(16)19-12(2,3)4)7-6-13(9,17)10(15)18-5/h9,17H,6-8H2,1-5H3 |
InChI Key |
GHDYGFSKQGMGKK-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(CCC1(C(=O)OC)O)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![rel-Benzyl (4aR,7aS)-7-oxooctahydro-2H-cyclopenta[c]pyridine-2-carboxylate](/img/structure/B14784404.png)
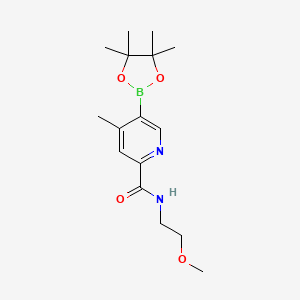
![5-bromo-4-[(3-ethoxy-4-methoxyphenyl)methylimino]-1H-pyridazin-6-one](/img/structure/B14784436.png)
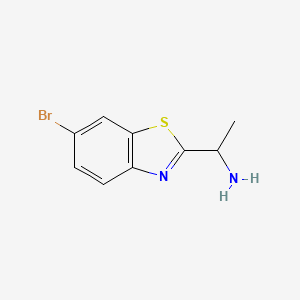
![2-amino-N-ethyl-N-[(3-methylphenyl)methyl]propanamide](/img/structure/B14784447.png)
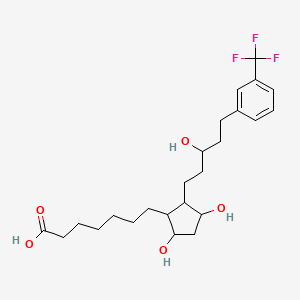
![(2R,3R)-3-{[(tert-butoxy)carbonyl]amino}-3-(3-fluorophenyl)-2-hydroxypropanoic acid](/img/structure/B14784455.png)
![(1R)-1-[5-(1-methyl-4-{4-[(3-methylpyridin-2-yl)[(3R)-piperidin-3-yl]carbamoyl]phenyl}-1H-pyrazol-5-yl)-2H-1,2,3,4-tetrazol-2-yl]ethyl 2-methylpropanoate](/img/structure/B14784458.png)
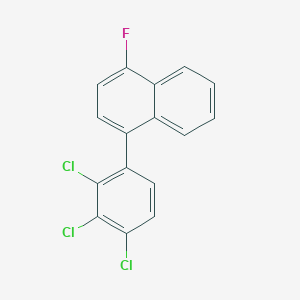

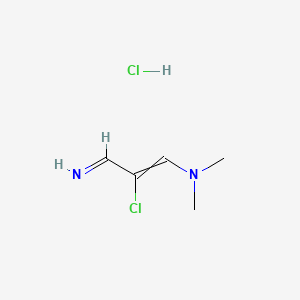
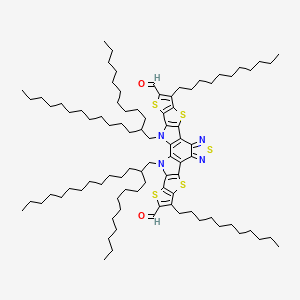
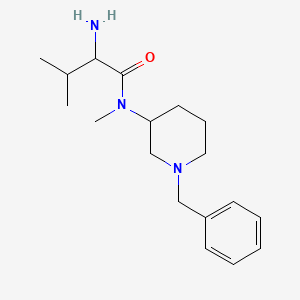
![[(R)-[(2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methyl]benzoate](/img/structure/B14784502.png)
